

Limertinib: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *limertinib*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Limertinib, also known as ASK120067, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] This technical guide provides a comprehensive overview of **limertinib**, including its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study. The information is intended to support researchers and drug development professionals in their work with this compound.

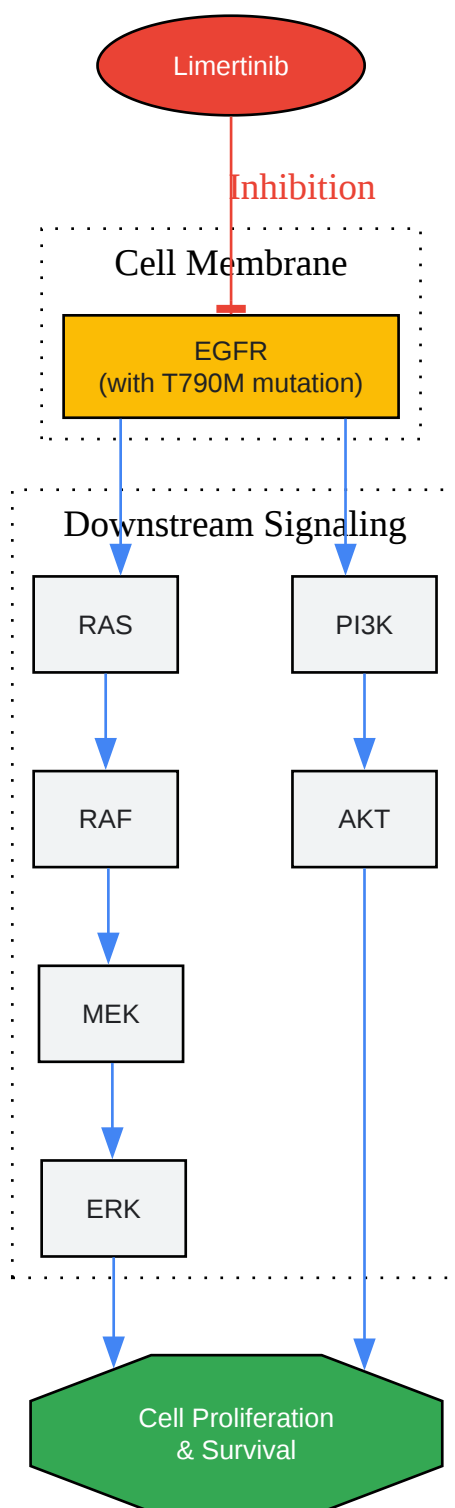
Chemical and Physical Properties

Limertinib is an orally active, potent, and irreversible inhibitor of EGFR, particularly targeting the T790M mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[3][4][5]

Property	Value	Reference
CAS Number	1934259-00-3	[6]
Molecular Formula	C ₂₉ H ₃₂ ClN ₇ O ₂	[6]
Molecular Weight	546.07 g/mol	[4][6]
Synonyms	ASK120067	[6]

Mechanism of Action and Signaling Pathway

Limertinib selectively and irreversibly inhibits the kinase activity of mutant EGFR, including the sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, with significantly less activity against wild-type EGFR.[3][5] By binding to the ATP-binding site of the EGFR kinase domain, **limertinib** blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.



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Caption: Simplified EGFR signaling pathway and the inhibitory action of **limertinib**.

Preclinical and Clinical Data

In Vitro Activity

Limertinib has demonstrated potent inhibitory activity against EGFR mutations in various preclinical studies.

Assay Type	Target	IC ₅₀ (nM)	Reference
Kinase Assay	EGFRT790M	0.3	[3] [5]
Kinase Assay	EGFRL858R/T790M	0.3	[3]
Kinase Assay	EGFRexon19del	0.5	[3]
Kinase Assay	EGFRWT	6.0	[3] [5]

Cell-Based Assays

In cellular assays, **limertinib** effectively suppressed the proliferation of NSCLC cells harboring EGFR mutations and induced apoptosis.[\[6\]](#) For instance, in BaF3 cells engineered to express EGFR with an exon 20 insertion (insNPG), **limertinib** treatment led to a significant increase in apoptosis. After 24 hours of treatment, apoptosis rates increased from 8.0% in the control group to 68.0%, 84.6%, and 88.8% at **limertinib** concentrations of 0.1, 0.3, and 1 μ M, respectively.[\[6\]](#)

In Vivo Studies

Oral administration of **limertinib** in xenograft models of NSCLC resulted in significant tumor regression by inhibiting EGFR signaling.[\[6\]](#)

Clinical Efficacy (Phase IIb Study)

A multicenter, single-arm, phase IIb study evaluated the efficacy and safety of **limertinib** in patients with locally advanced or metastatic EGFR T790M-mutated NSCLC who had progressed on prior EGFR TKI therapy.[\[1\]](#)[\[2\]](#)

Efficacy Endpoint	All Patients (n=301)	Patients with CNS Metastases (n=99)	Reference
Objective Response Rate (ORR)	68.8%	64.6%	[1] [2]
Disease Control Rate (DCR)	92.4%	Not Reported	[1] [2]
Median Progression-Free Survival (PFS)	11.0 months	9.7 months	[1] [2]
Median Duration of Response (DOR)	11.1 months	9.6 months	[1] [2]

Experimental Protocols

EGFR Kinase Assay (In Vitro)

This protocol is adapted from established methods for measuring the potency of kinase inhibitors.

Objective: To determine the IC₅₀ of **limertinib** against wild-type and mutant EGFR.

Materials:

- Recombinant human EGFR (wild-type and mutant forms)
- ATP
- Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)
- Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- **Limertinib** stock solution (in DMSO)
- 384-well plates
- ADP-Glo™ Kinase Assay kit (or similar)

- Plate reader

Procedure:

- Prepare serial dilutions of **limertinib** in kinase assay buffer.
- Add a fixed concentration of EGFR enzyme to each well of a 384-well plate.
- Add the serially diluted **limertinib** or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
- Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
- Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
- Plot the percentage of kinase inhibition against the logarithm of **limertinib** concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of **limertinib** on the proliferation of NSCLC cell lines.

Materials:

- NSCLC cell lines (e.g., H1975, PC-9)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Limertinib** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates

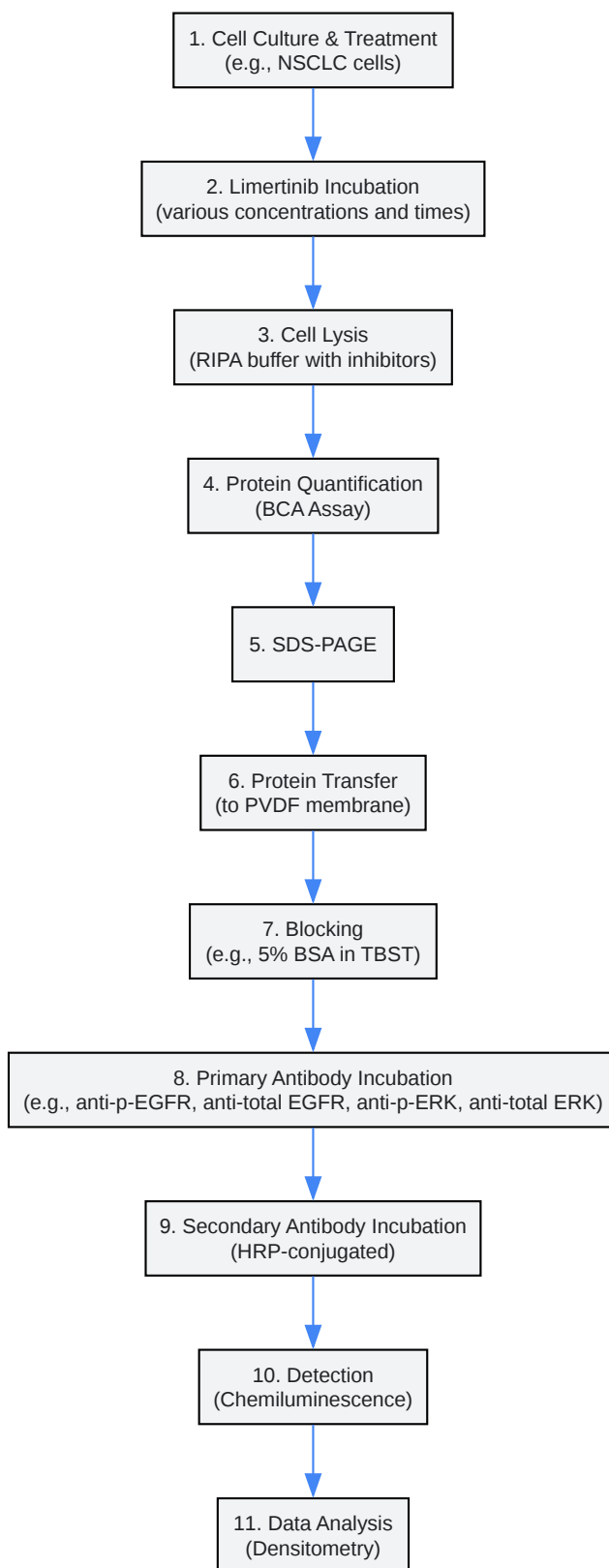
- Microplate reader

Procedure:

- Seed the NSCLC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **limertinib** or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot for EGFR Phosphorylation

Objective: To evaluate the effect of **limertinib** on EGFR phosphorylation and downstream signaling.



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Caption: A typical workflow for Western blot analysis of protein phosphorylation.

Materials:

- NSCLC cell lines
- **Limertinib**
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, anti-phospho-ERK1/2, anti-total ERK1/2
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Chemiluminescent substrate
- Imaging system

Procedure:

- Culture NSCLC cells and treat with **limertinib** at various concentrations for a defined period.
- Lyse the cells with lysis buffer on ice.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.

- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

Limertinib is a potent third-generation EGFR TKI with significant activity against EGFR T790M-mutated NSCLC. The data presented in this guide underscore its potential as a valuable therapeutic agent. The provided experimental protocols offer a foundation for researchers to further investigate the properties and applications of **limertinib** in preclinical and translational research settings.

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